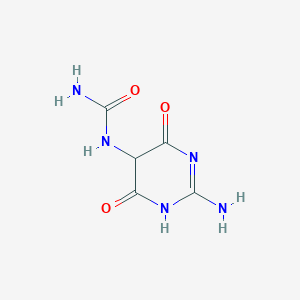
Micranoic acid A
Vue d'ensemble
Description
Micranoic acid A is a novel octanortriterpenoid compound isolated from the leaves and stems of Schisandra micrantha, a plant indigenous to Yunnan Province of China . This compound features an unusual octanorlanostane skeleton, which is characterized by the oxidative fission of the C-17 and C-20 bond, with C-17 being oxidized to the ketone level .
Méthodes De Préparation
Micranoic acid A is isolated from the leaves and stems of Schisandra micrantha. The extraction process involves the use of petroleum ether and ethyl acetate as solvents . The structures of micranoic acids A and B were determined by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopic analysis . The preparation of this compound does not involve any industrial production methods as it is primarily obtained through natural extraction from the plant source .
Analyse Des Réactions Chimiques
Micranoic acid A undergoes various chemical reactions, including oxidation and reduction. The compound contains a ketone group, a carboxylic acid group, and a double bond, which makes it reactive under different conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Micranoic acid A has shown potential in various scientific research applications. It has been studied for its biological activities, including anti-HIV, anti-tumor, and anti-oxidant properties . The compound has also been investigated for its potential use as an estrogen receptor modulator and its antagonistic effect against farnesoid X receptor . Additionally, this compound has shown inhibitory effects against herpes simplex virus type 2 and adenovirus . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of micranoic acid A involves its interaction with various molecular targets and pathways. The compound’s unique octanorlanostane skeleton allows it to interact with specific enzymes and receptors, leading to its observed biological activities . For example, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase and polymerase enzymes . The anti-tumor activity is believed to be due to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Micranoic acid A is unique due to its octanorlanostane skeleton, which distinguishes it from other triterpenoids. Similar compounds include micranoic acid B, kadsuric acid, 3β-hydroxy-lanost-9(11),24(25)-dien-26-oic acid, and schizandronic acid . These compounds share some structural similarities but differ in their specific functional groups and biological activities . For instance, micranoic acid B has a similar structure but lacks the entire C-17 side chain . Kadsuric acid and schizandronic acid also share some structural features but have different biological activities .
Propriétés
IUPAC Name |
3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFSMMYZKBYGK-JVRYAFQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)


![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)



